molecular formula C14H16N2O5 B15063132 tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B15063132
M. Wt: 292.29 g/mol
InChI Key: MPHBUKLXJKREQY-UHFFFAOYSA-N
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Description

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a nitro group, and a dihydroquinoline core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of the nitro group into the quinoline ring.

    Reduction: Partial reduction of the quinoline ring to form the dihydroquinoline.

    Esterification: Formation of the tert-butyl ester group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, choice of solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s chemical reactivity stems from three primary functional groups:

  • Nitro group (-NO₂) : Located at the 6-position, it enhances electron-withdrawing effects and participates in reduction reactions.

  • tert-Butyl ester (-OC(O)O-C(CH₃)₃) : Contributes to hydrolysis under acidic or basic conditions and serves as a protecting group.

  • Dihydroquinoline core : Provides a conjugated aromatic system amenable to nucleophilic substitution and electrophilic attacks.

These features make the compound a valuable intermediate in organic synthesis and medicinal chemistry.

Condensation Reactions

The compound reacts with aldehydes/ketones via condensation to form complex structures. This reactivity is driven by the electron-deficient quinoline core, which facilitates nucleophilic addition.

Reduction of the Nitro Group

The nitro group can be reduced to an amine (-NH₂) using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This transformation is critical for generating biologically active amines, which may interact with enzymes or receptors.

Ester Hydrolysis

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Acid-catalyzed hydrolysis is typically reversible, while basic conditions lead to permanent deprotection.

Nucleophilic Substitution

The ester’s carbonyl group and the quinoline core are susceptible to nucleophilic attack. Reactions with amines or hydroxyl-containing species can modify the ester or aromatic system, enabling structural diversification.

Domino Reaction Process

A three-component domino reaction involving tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate (1), aldehydes/ketones (2), and malonate derivatives (3) has been reported. This process generates quinolone derivatives under high-temperature conditions (130°C) without solvents or catalysts .

Reaction Component Conditions Yield Key Products
Domino Process 1130°C, 24 h63–73%Quinolin-6-amine derivatives
Domino Process 2Diphenyl ether reflux, 0.75 h41–76%Ethyl ester derivatives

The reaction efficiency depends on the volatility of reactants; diethyl malonate, being highly volatile, requires stoichiometric excess to achieve moderate yields .

Structural and Reaction Comparisons

The compound’s reactivity is distinct from related quinoline derivatives:

Compound Key Features Reactivity Differences
QuinolineBasic aromatic structureLacks reactive functional groups (no nitro/ester)
6-NitroquinolineContains nitro groupNo ester group; limited hydrolysis options
tert-Butyl 2-oxoquinolineContains tert-butyl esterNo nitro group; reduced electron-withdrawing effects

The unique combination of nitro, ester, and dihydroquinoline groups in this compound enables multi-step reactivity and targeted functionalization .

Research Implications

The compound’s participation in domino reactions and condensation processes highlights its utility in constructing biologically active molecules. Its nitro group reduction pathway suggests potential applications in developing enzyme inhibitors or receptor modulators. Future studies could explore its interactions with specific targets (e.g., kinase inhibitors) to elucidate therapeutic mechanisms .

This synthesis-focused analysis underscores the compound’s role as a versatile intermediate in modern organic chemistry and drug discovery.

Scientific Research Applications

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving quinoline derivatives.

    Medicine: Potential use in drug discovery and development due to its biological activity.

    Industry: As a precursor for the synthesis of dyes, agrochemicals, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group and quinoline core are key structural features that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Nitroquinoline: Lacks the tert-butyl ester group.

    tert-Butyl 2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: Lacks the nitro group.

Uniqueness

tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate: is unique due to the combination of the tert-butyl ester, nitro group, and dihydroquinoline core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

Chemical Identity and Properties

  • Chemical Name : tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate
  • CAS Number : 154083-23-5
  • Molecular Formula : C14H16N2O5
  • Molecular Weight : 292.2900 g/mol
  • Purity : Typically ≥98% .

This compound belongs to the class of heterocyclic compounds and has garnered attention due to its potential biological activities.

Antioxidant Properties

Research indicates that compounds similar to tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Compounds with similar structures have shown the ability to enhance antioxidant enzyme activities, thereby reducing cellular apoptosis and oxidative damage .

Antimicrobial Activity

Preliminary studies suggest that derivatives of quinoline compounds possess antimicrobial properties. For example, related compounds have demonstrated effectiveness against various bacterial strains and fungi, indicating a potential application in developing new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on related quinoline derivatives, revealing varied effects on different cell lines. The response often depends on the specific substituents on the quinoline ring. Some studies suggest that modifications can enhance or decrease cytotoxicity, which is essential for developing targeted therapies .

Case Studies

  • Neuroprotective Effects : A study involving a related compound indicated neuroprotective effects in rodent models of ischemic stroke. The compound was shown to reduce glutamate-induced oxidative toxicity in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Anticancer Activity : Research has indicated that certain structural analogs of quinoline derivatives can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and cell cycle arrest. Specific focus on the nitro group in these compounds may enhance their anticancer efficacy .

The biological activity of tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline can be attributed to several mechanisms:

  • Free Radical Scavenging : The presence of the nitro group may enhance the ability of the compound to scavenge free radicals.
  • Metal Coordination : Some studies have suggested that coordination with metal ions can alter the biological activity of quinoline derivatives, enhancing their cytotoxicity against cancer cells .

Comparative Data Table

Property/Activitytert-Butyl 6-nitro-2-oxo-3,4-dihydroquinolineRelated Compounds
Antioxidant ActivityModerateHigh
Antimicrobial ActivityYes (preliminary data)Yes
CytotoxicityVariable (depends on structure)Variable
Neuroprotective EffectsYes (in rodent models)Yes
Anticancer ActivityPotential (ongoing research)Established

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1(2H)-carboxylate?

  • Methodology : The compound is synthesized via palladium-catalyzed cross-coupling or allylic amination. For example, a precursor like tert-butyl 6-bromo-3,4-dihydroquinoline-1(2H)-carboxylate reacts with nitro-substituted reagents under controlled conditions. Key steps include:

  • Catalyst : Tris(dibenzylideneacetone)dipalladium(0) with phosphine ligands (e.g., 2-(di(tert-butyl)phosphino)-1-phenylindole) .
  • Solvent : Anhydrous DMF or dichloromethane (DCM) under inert gas (Ar) .
  • Purification : Flash column chromatography (silica gel, hexane:acetone = 15:1) yields the product as a pale-yellow oil (66–94% yield) .

Q. How is the compound characterized post-synthesis?

  • Methodology : Multi-spectral analysis ensures structural fidelity:

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., nitro group at C6) via characteristic shifts (e.g., δ 9.82 ppm for aldehyde protons in intermediates) .
  • Mass Spectrometry : HRMS (ESI/APCI) validates molecular weight (e.g., [M + H]+^+ = 326.1398) .
  • Optical Activity : Chiral SFC/HPLC determines enantiomeric excess (e.g., 92% ee) .

Q. What purification techniques are effective for this compound?

  • Methodology :

  • Chromatography : Silica gel columns with gradient elution (e.g., hexane:ethyl acetate from 95:5 to 85:15) .
  • Recrystallization : For crystalline derivatives (e.g., fluorinated analogs), use petroleum ether/ethyl acetate mixtures .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be achieved?

  • Methodology : Ruthenium(II)-catalyzed asymmetric transfer hydrogenation introduces chirality. For example:

  • Catalyst : Ru(II) complexes with chiral ligands enable dynamic kinetic resolution .
  • Conditions : Ethanol/water mixtures at 70°C with Fe/NH4_4Cl for nitro reduction (2 hours, 67–86% yield) .
  • Validation : 19F^{19}F-NMR and X-ray crystallography (using SHELX software) resolve stereochemistry .

Q. How do structural modifications (e.g., substituents) affect biological activity?

  • Methodology :

  • N-Substitutions : Modifying the THQ core with benzyl or sulfonamide groups alters μ-opioid receptor (MOR)/δ-opioid receptor (DOR) binding. For example:
  • Synthetic Route : Ti(OEt)4_4-mediated imine formation with (R)-tert-butanesulfinamide .
  • SAR Insights : Electron-withdrawing groups (e.g., nitro) enhance stability but reduce receptor affinity .

Q. How to resolve conflicting spectral data during characterization?

  • Methodology :

  • 2D NMR : Use 1H^1H-13C^{13}C HSQC/HMBC to assign overlapping signals (e.g., diastereotopic protons in dihydroquinoline rings) .
  • X-ray Crystallography : SHELXL refines high-resolution structures to confirm bond lengths/angles .

Q. What strategies enable functional group interconversion (e.g., nitro reduction)?

  • Methodology :

  • Nitro → Amine : Catalytic hydrogenation (H2_2/Pd-C) or Fe/NH4_4Cl in EtOH/H2_2O (70°C, 2 hours) .
  • Boc Deprotection : Trifluoroacetic acid (TFA) in DCM (overnight, room temperature) removes the tert-butoxycarbonyl group .

Q. Data Contradiction Analysis

Q. Why do synthetic yields vary across similar protocols?

  • Analysis : Discrepancies arise from:

  • Catalyst Loading : Higher Pd(0) concentrations (e.g., 10 mol%) improve cross-coupling efficiency .
  • Solvent Polarity : DMF enhances nitro-group stability vs. THF, which may promote side reactions .
  • Temperature : Reactions >100°C risk decomposition, while <50°C slow kinetics .

Properties

IUPAC Name

tert-butyl 6-nitro-2-oxo-3,4-dihydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5/c1-14(2,3)21-13(18)15-11-6-5-10(16(19)20)8-9(11)4-7-12(15)17/h5-6,8H,4,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHBUKLXJKREQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)CCC2=C1C=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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